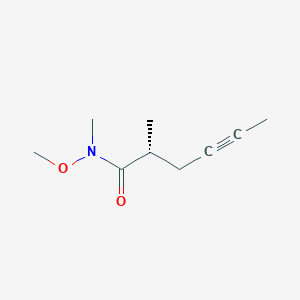

(2R)-N-Methoxy-N,2-dimethylhex-4-ynamide

Description

(2R)-N-Methoxy-N,2-dimethylhex-4-ynamide is a chiral Weinreb amide derivative characterized by a hex-4-ynoyl backbone substituted with methoxy and methyl groups. Its stereochemistry at the C2 position (R-configuration) and the presence of an alkyne moiety distinguish it from simpler Weinreb amides like N-methoxy-N-methylacetamide. This compound serves as a versatile intermediate in organic synthesis, particularly in stereoselective reactions such as nucleophilic acyl substitutions and catalytic hydrogenations . Its structural complexity and functional groups make it valuable for constructing bioactive molecules or materials with tailored properties.

Properties

CAS No. |

873949-57-6 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

(2R)-N-methoxy-N,2-dimethylhex-4-ynamide |

InChI |

InChI=1S/C9H15NO2/c1-5-6-7-8(2)9(11)10(3)12-4/h8H,7H2,1-4H3/t8-/m1/s1 |

InChI Key |

XHZUMQNTTUYHNH-MRVPVSSYSA-N |

Isomeric SMILES |

CC#CC[C@@H](C)C(=O)N(C)OC |

Canonical SMILES |

CC#CCC(C)C(=O)N(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-Methoxy-N,2-dimethylhex-4-ynamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-butyn-2-ol and methoxyamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the starting material, followed by the addition of methoxyamine.

Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2R)-N-Methoxy-N,2-dimethylhex-4-ynamide may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-Methoxy-N,2-dimethylhex-4-ynamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(2R)-N-Methoxy-N,2-dimethylhex-4-ynamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-N-Methoxy-N,2-dimethylhex-4-ynamide exerts its effects involves interactions with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the methoxy group can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, making the compound valuable in mechanistic studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares core features with several classes of amides and Weinreb-type derivatives. Key structural analogues include:

Key Observations :

- Alkyne vs.

- Stereochemical Influence : The (2R) configuration enhances enantioselectivity in catalytic reactions compared to racemic or simpler achiral analogues like MEM .

Spectroscopic and Physicochemical Properties

- NMR Data: Hex-4-ynamide: The alkyne proton (δ ~2.5–3.0 ppm) and methoxy group (δ ~3.2 ppm) are diagnostic, with coupling patterns reflecting chiral centers . MEM: Simpler NMR profile with methyl resonances (δ ~1.2–1.5 ppm) and methoxy signals (δ ~3.3 ppm) .

- Solubility: The hex-4-ynamide’s alkyne reduces water solubility compared to MEM but enhances compatibility with nonpolar solvents .

Reactivity and Functional Utility

- Nucleophilic Acyl Substitution: The Weinreb amide group in hex-4-ynamide stabilizes ketone intermediates, enabling controlled Grignard or organolithium additions without overreaction .

- Catalytic Hydrogenation : Unlike α,β-unsaturated analogues (e.g., phenylacrylamide), the alkyne undergoes partial hydrogenation to cis-alkenes or full reduction to alkanes, offering divergent synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.